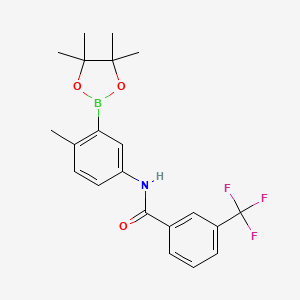

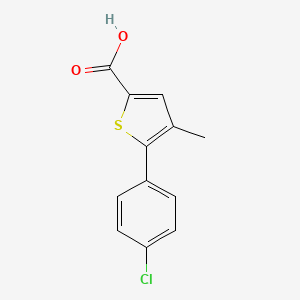

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and analysis of quinoline and isoquinoline derivatives have been extensively studied due to their wide application in medicinal chemistry, including their roles as intermediates in the synthesis of anticancer, antimalarial, antidiabetic, and antiviral agents, among others (Jiang et al., 2011).

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and the use of key intermediates. For example, new routes for the preparation of related compounds involve cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal (Wenpeng et al., 2014). Another method includes the oxidative degradation and cyclization of specific precursors to yield tetrahydroisoquinoline derivatives (Shirasaka et al., 1990).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals intricate details about their conformation and reactivity. The structure of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, for example, was fully characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis, providing a comprehensive understanding of its molecular architecture (Durgadas et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including methylation, cyclization, and condensation, to yield a range of products with diverse chemical properties. For instance, the reaction of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with methyl iodide and subsequent reactions produce various condensed and cyclized products, highlighting the chemical versatility of these compounds (Al-Taifi et al., 2016).

Physical Properties Analysis

The physical properties of quinoline derivatives can vary widely depending on their specific structures and substitutions. These properties include solubility, melting points, and crystal structures, which are crucial for their application in drug design and synthesis. Research on the structural aspects of amide-containing isoquinoline derivatives provides insights into their crystal structures and physical properties (Karmakar et al., 2007).

Chemical Properties Analysis

The chemical properties of quinoline and isoquinoline derivatives, such as their reactivity, stability, and functional group transformations, are critical for their application in synthetic chemistry and pharmaceutical development. Studies on the synthesis and chemical properties of isoquinolinones and isoquinolinethiones reveal their reactivity patterns and potential for further functionalization (Ozols et al., 1996).

Applications De Recherche Scientifique

Structural Aspects and Fluorescence Properties

- Structural Properties and Fluorescence : Studies on isoquinoline derivatives have revealed insights into their structural aspects and fluorescence properties. For instance, certain isoquinoline derivatives demonstrate enhanced fluorescence emission upon formation of host–guest complexes, an attribute potentially useful in the development of fluorescent probes and materials for scientific research (Karmakar, Sarma, & Baruah, 2007).

Synthetic Methodologies and Chemical Transformations

- Facile Synthesis Routes : Research has detailed facile synthetic methodologies for compounds structurally related to the one , indicating the potential for efficient synthesis of complex molecules for therapeutic and material science applications (King, 2007).

Biological Applications and Antitumor Activity

- Synthesis and Antitumor Activity : Methoxy-indolo[2,1‐a]isoquinolines and their derivatives have been synthesized and tested for cytostatic activity, revealing potential applications in cancer research and therapy (Ambros, Angerer, & Wiegrebe, 1988).

Insecticidal Applications

- Insecticidal Properties : Pyridine derivatives, which share a structural motif with the compound of interest, have demonstrated significant insecticidal activity, suggesting potential utility in agricultural pest management (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Pharmacological Potential

- Topoisomerase Inhibitors : Research into indenoisoquinoline derivatives has explored their utility as topoisomerase I inhibitors, with significant implications for the development of novel anticancer agents (Nagarajan et al., 2006).

Environmental and Toxicological Studies

- Environmental Impact and Toxicity : The metabolism and environmental impact of chloroacetamide herbicides, related to the compound through their chemical structure, have been examined, providing insights into their biodegradation and potential ecological effects (Coleman et al., 2000).

Propriétés

IUPAC Name |

2-(2-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-16(2)12-13-25-19-10-9-18(14-17(19)8-11-23(25)27)24-22(26)15-29-21-7-5-4-6-20(21)28-3/h4-7,9-10,14,16H,8,11-13,15H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHWFFQRXFFPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)

![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)

![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)

![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)

![methyl 2-(4-{[5-(1,2-dithiolan-3-yl)pentanamido]methyl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B2495060.png)

![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)

![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)